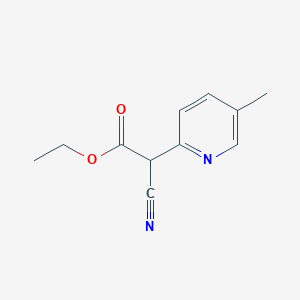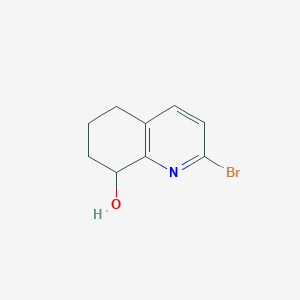
2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol is an organic compound with the molecular formula C9H10BrNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol typically involves the bromination of 5,6,7,8-tetrahydroquinolin-8-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The bromine atom can be reduced to form 5,6,7,8-tetrahydroquinolin-8-ol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinoline derivatives with different oxidation states.
Reduction Reactions: The primary product is 5,6,7,8-tetrahydroquinolin-8-ol.
Applications De Recherche Scientifique
2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through its interaction with specific proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol
- 5,6,7,8-Tetrahydroquinolin-8-ol
- 2-Methyl-5,6,7,8-tetrahydroquinolin-8-ol
Uniqueness
2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its non-brominated counterparts. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C9H10BrNO |
|---|---|
Poids moléculaire |
228.09 g/mol |
Nom IUPAC |
2-bromo-5,6,7,8-tetrahydroquinolin-8-ol |
InChI |
InChI=1S/C9H10BrNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h4-5,7,12H,1-3H2 |
Clé InChI |
SVFHAYKHHWQJSM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)C=CC(=N2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13905186.png)
![4-[(E)-5,6-Dihydro-2,3'-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol](/img/structure/B13905203.png)
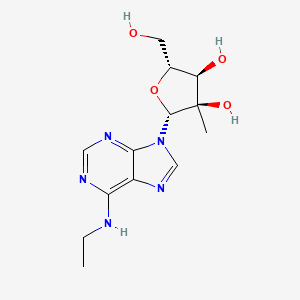
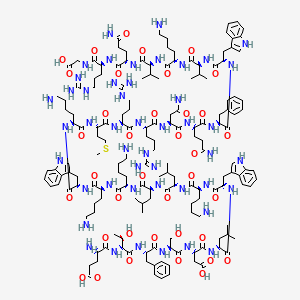
![tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate](/img/structure/B13905217.png)
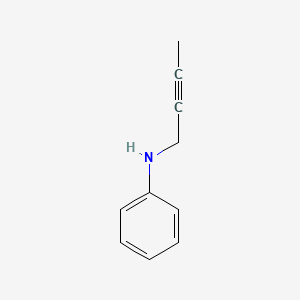
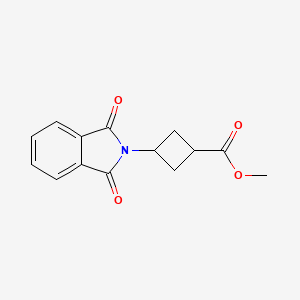
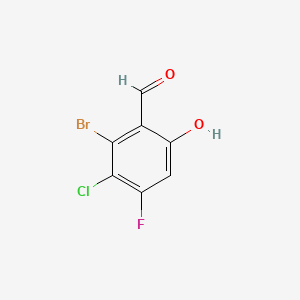
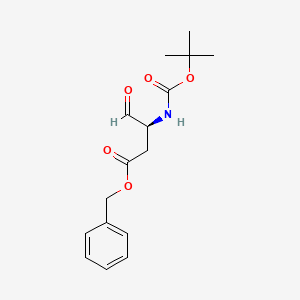
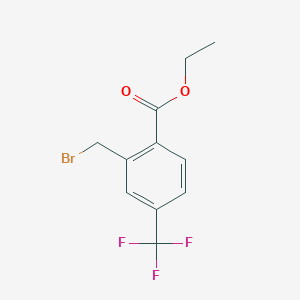
![4-Bromopyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13905232.png)
![6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine HCl](/img/structure/B13905233.png)
